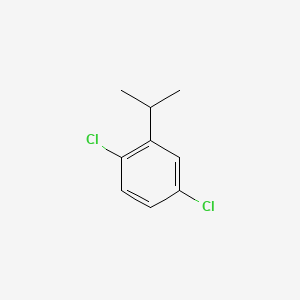
Benzene, 1,4-dichloro-2-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,4-dichloro-2-(1-methylethyl)-, also known as 2,5-dichlorotoluene, is an organic compound with the molecular formula C9H10Cl2. It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 4 positions, and an isopropyl group is substituted at the 2 position. This compound is used in various industrial applications and scientific research due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzene, 1,4-dichloro-2-(1-methylethyl)- can be synthesized through several methods. One common method involves the chlorination of toluene derivatives. The reaction typically requires a chlorinating agent such as chlorine gas (Cl2) in the presence of a catalyst like ferric chloride (FeCl3) under controlled temperature conditions. The isopropyl group can be introduced through Friedel-Crafts alkylation using isopropyl chloride (C3H7Cl) and aluminum chloride (AlCl3) as a catalyst .
Industrial Production Methods
In industrial settings, the production of benzene, 1,4-dichloro-2-(1-methylethyl)- often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems ensures precise control over reaction conditions, minimizing by-products and maximizing efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,4-dichloro-2-(1-methylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms, forming less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Common reagents include halogens (e.g., bromine) and catalysts like iron or aluminum chloride.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
Benzene, 1,4-dichloro-2-(1-methylethyl)- is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes studying its effects on biological systems and its potential as a drug intermediate.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism by which benzene, 1,4-dichloro-2-(1-methylethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile, attacking electrophilic species. This process can lead to the formation of various intermediates and products, depending on the specific reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,4-dichloro-: Similar structure but lacks the isopropyl group.
Toluene, 2,5-dichloro-: Similar structure but with a methyl group instead of an isopropyl group.
Benzene, 1,4-dichloro-2-[(1-methylethyl)thio]-: Contains a thioether group instead of a simple isopropyl group.
Uniqueness
Benzene, 1,4-dichloro-2-(1-methylethyl)- is unique due to the presence of both chlorine atoms and an isopropyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific industrial and research applications .
Eigenschaften
CAS-Nummer |
4132-70-1 |
|---|---|
Molekularformel |
C9H10Cl2 |
Molekulargewicht |
189.08 g/mol |
IUPAC-Name |
1,4-dichloro-2-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10Cl2/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,1-2H3 |
InChI-Schlüssel |
AUEXDQNETNFJPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=CC(=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-2-[(3-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B14167686.png)
![4-[[2-(Furan-2-yl)-4-oxo-1,2-dihydroquinazolin-3-yl]amino]-4-oxobutanoic acid](/img/structure/B14167695.png)
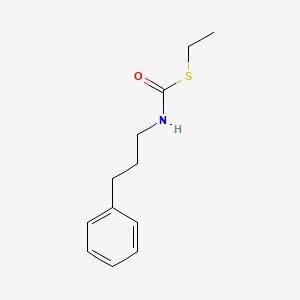
![Ethyl 4-[benzyl(methyl)amino]-6-methylquinoline-3-carboxylate](/img/structure/B14167707.png)
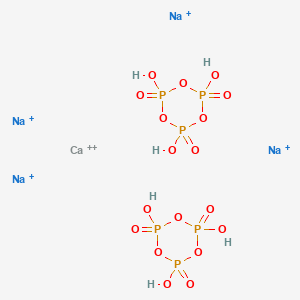
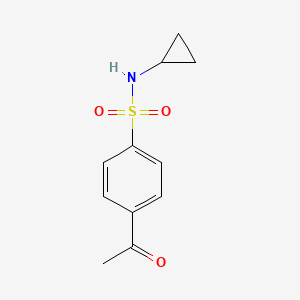
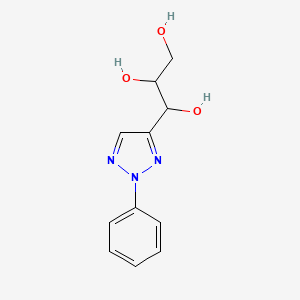
![1-Propanesulfonic acid, 3,3'-[2-butyne-1,4-diylbis(oxy)]bis[2-hydroxy-](/img/structure/B14167723.png)
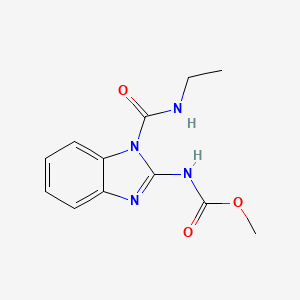
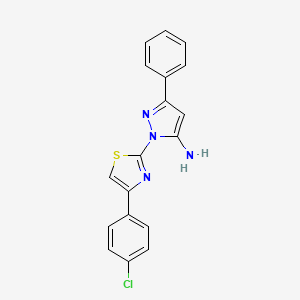
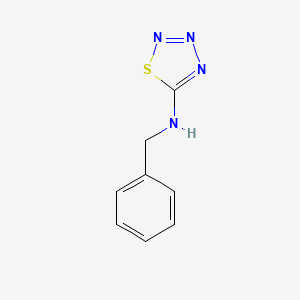
![8-methoxy-N-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14167740.png)
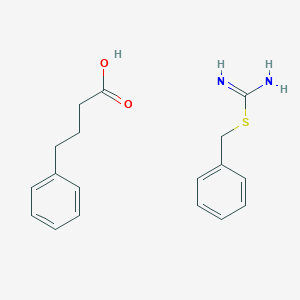
![3,7-Dimethyl-8-[(1,2-oxazol-3-yl)amino]octa-2,6-dien-1-ol](/img/structure/B14167760.png)
